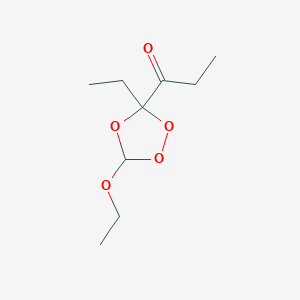
6-Bromo-4-méthyl-2,3-dihydro-1,4-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine is an organic compound belonging to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains a bromine atom at the 6th position and a methyl group at the 4th position. It is a white or off-white solid that can dissolve in water under certain conditions .
Applications De Recherche Scientifique
6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit anticancer activity and interact with targets such asEGFR .
Mode of Action
It is suggested that the compound may act as apotent inhibitor . The compound’s interaction with its targets could lead to changes in cellular processes, potentially inhibiting the growth of cancer cells .
Biochemical Pathways
Similar compounds have been reported to inhibitrenin , which plays a crucial role in the renin-angiotensin system, a significant regulator of blood pressure .
Pharmacokinetics
Compounds with a similar structure have shown goodpermeability, solubility, and metabolic stability , which are critical factors influencing a drug’s bioavailability.
Result of Action
Similar compounds have shown significantanticancer activity , suggesting that this compound may also have potential therapeutic effects in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine typically involves a series of organic reactions. One common method includes the bromination of 4-methyl-2,3-dihydro-1,4-benzoxazine. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of different hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-4-methyl-2,3-dihydro-1,4-benzoxazine
- 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
- 4-Methyl-2,3-dihydro-1,4-benzoxazine
Uniqueness
6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine is unique due to the presence of the bromine atom at the 6th position, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
6-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYXJDPNHUFKLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441769 |
Source


|
| Record name | 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188947-79-7 |
Source


|
| Record name | 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)







![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)


